2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
Description
2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine ring substituted with a thiophen-2-yl group at the 4-position and an ethanone moiety linked to a 4-chlorophenoxy group. This structure combines aromatic (chlorophenoxy, thiophene) and heterocyclic (piperidine) components, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling strategies, to assemble the piperidine-thiophene core and attach the chlorophenoxy-ethanone moiety .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-3-5-15(6-4-14)21-12-17(20)19-9-7-13(8-10-19)16-2-1-11-22-16/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMLGPWHJNXAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Formation of the Piperidinyl Intermediate: The thiophen-2-yl group is introduced to piperidine through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the piperidinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds share the ethanone-piperidine framework but differ in substituents. Key examples include:
Key Observations :
- Thiophene vs. Tetrazole : The thiophen-2-yl group in the target compound enhances π-π stacking interactions in receptor binding compared to tetrazole-containing analogues, which may prioritize hydrogen bonding .
- Chlorophenoxy vs. Trifluoromethylphenyl: The 4-chlorophenoxy group improves lipophilicity and membrane permeability relative to polar trifluoromethylphenyl derivatives, impacting bioavailability .
- Piperidine vs.
Physicochemical Properties
- Melting Point: Similar piperidine-ethanone derivatives exhibit melting points of 158–163°C (e.g., ), suggesting the target compound may fall within this range.
- Isomerization: Variable-temperature NMR studies (e.g., ) reveal that ethanone-linked piperidine compounds undergo isomerization with energy barriers ~67 kJ/mol, impacting stability in solution.
- Spectral Data: IR and NMR profiles would align with analogues, showing carbonyl stretches ~1700 cm⁻¹ and distinct aromatic proton shifts for thiophene (δ 6.8–7.4 ppm) and chlorophenoxy (δ 7.2–7.6 ppm) groups .
Biological Activity
2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a chlorophenoxy group and a thiophenyl-substituted piperidine, which are known to influence various biological interactions. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is . The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Chlorophenoxy Group | Affects lipophilicity and receptor binding. |
| Piperidine Ring | Provides a basic nitrogen atom for interaction with biological targets. |
| Thiophenyl Group | Enhances biological activity through electron donation. |
Synthesis Methods
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves several steps:
- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent under basic conditions.
- Synthesis of the Thiophenyl Piperidine Intermediate : Reaction of thiophene with piperidine in a catalytic environment.
- Coupling Reaction : Final coupling of the chlorophenoxy intermediate with the thiophenyl piperidine intermediate under specific conditions.
These synthetic routes have been optimized for yield and purity, allowing for further exploration of the compound's biological properties .
The biological activity of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is primarily mediated through its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit various biological pathways associated with disease processes. The compound may modulate enzyme activity by binding to active sites or allosteric sites, leading to altered metabolic pathways .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives similar to 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone possess significant antimicrobial properties. For example, compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Properties
In a study evaluating various synthesized compounds, some demonstrated notable cytotoxic effects against cancer cell lines. Specifically, one analog exhibited an IC50 value of 700 nM in a 17β-HSD Type 3 assay, indicating potential as an anticancer agent . The mechanism involves apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities. It has shown effectiveness as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- In Vitro Studies : A series of piperidine-derived compounds were evaluated for their inhibitory effects on cancer cell proliferation. One compound showed a significant reduction in cell viability at low concentrations.
- In Vivo Studies : Animal models treated with similar compounds displayed reduced tumor growth rates compared to control groups, suggesting a potential therapeutic application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
